molecular formula C3H2F6 B1216460 1,1,1,3,3,3-Hexafluoropropane CAS No. 690-39-1

1,1,1,3,3,3-Hexafluoropropane

Cat. No.: B1216460
CAS No.: 690-39-1
M. Wt: 152.04 g/mol
InChI Key: NSGXIBWMJZWTPY-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is a hydrofluorocarbon (HFC) with the molecular formula C₃H₂F₆. It is synthesized via the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride (HF) in the presence of a chromium-based catalyst . HFC-236fa is primarily utilized as a fire suppression agent, foaming agent, and refrigerant/heat transfer fluid due to its non-flammability, low toxicity, and chemical stability . Physical properties include a molecular weight of 152.04 g/mol, boiling point of -1.1°C, and a density greater than air, necessitating careful handling in confined spaces .

Preparation Methods

Vapor-Phase Fluorination of Hexachloropropane

The most economically viable method for large-scale production involves the vapor-phase reaction of 1,1,1,3,3,3-hexachloropropane (HCC-240fa) with anhydrous hydrogen fluoride (HF) in the presence of a heterogeneous catalyst . This process, pioneered in the 1990s, addresses the shortcomings of earlier liquid-phase methods, such as low selectivity and expensive precursors.

Reaction Mechanism and Conditions

The reaction proceeds via successive halogen exchange, where chlorine atoms in HCC-240fa are replaced by fluorine. The general stoichiometry is:
CCl3CH2CCl3+6HFCF3CH2CF3+6HCl\text{CCl}_3\text{CH}_2\text{CCl}_3 + 6\text{HF} \rightarrow \text{CF}_3\text{CH}_2\text{CF}_3 + 6\text{HCl}
Key parameters include:

  • Temperature : 250–400°C (optimal: 320–350°C)

  • Pressure : Near atmospheric (760 Torr)

  • Catalyst : Metal halides or oxides (e.g., chromium oxide, aluminum fluoride) .

Catalytic Systems and Performance

Catalyst selection critically influences yield and selectivity. Chromium-based catalysts, particularly α-chromium oxide doped with 1% copper, achieve up to 93.7% selectivity for the desired product . Table 1 compares catalytic performances:

Catalyst Temperature (°C) Selectivity (%) Yield (%)
Cr₂O₃/Cu (99:1)32093.785.2
AlF₃35088.578.9
SbCl₅ (liquid phase) 12045.020.0

Table 1: Catalyst performance in vapor-phase fluorination .

The vapor-phase method eliminates solvent use, reduces byproducts, and leverages HCC-240fa—a low-cost precursor synthesized from vinylidene chloride and carbon tetrachloride .

Condensation of Hexafluoroacetone with Hydrocarbons

An alternative route involves the condensation of hexafluoroacetone (HFA) with o-xylene under acidic conditions, as detailed in Chinese Patent CN106699504A . This method targets derivatives but provides insights into HFA-based syntheses.

Process Overview

  • Dehydration : Hexafluoroacetone trihydrate reacts with o-xylene at reflux to form hexafluoroacetone monohydrate.

  • Fluorination : The intermediate undergoes HF treatment in an autoclave at 115°C for 17 hours, yielding 2,2-bis(3,4-dimethylphenyl)hexafluoropropane .

While this method focuses on aryl-substituted derivatives, it demonstrates HFA’s reactivity, suggesting adaptability for CF₃CH₂CF₃ synthesis via modified substrates.

Historical Methods and Their Limitations

Early syntheses of CF₃CH₂CF₃ faced challenges in yield, cost, and scalability:

Mercuric Fluoride-Mediated Reactions

Henne’s 1946 method used mercuric fluoride (HgF₂) to fluorinate 1,1,1-trichloro-3,3,3-trifluoropropane, achieving sub-30% yields . The toxicity of mercury and high reagent costs rendered this approach impractical for industrial use.

Liquid-Phase Fluorination with Antimony Catalysts

European Patent EP 522639 reported a 45% combined selectivity for CF₃CH₂CF₃ and its chloro-derivative using SbCl₅ in liquid-phase HF . However, corrosion issues and catalyst dehydration limited reproducibility.

Potassium Fluoride in Polar Solvents

Kocharyan et al. (1967) employed KF in dimethylformamide to convert hexachloropropane to CF₃CH₂CF₃ in 20% yield . Poor selectivity and solvent handling difficulties hindered adoption.

Environmental and Industrial Considerations

The transition to vapor-phase fluorination aligns with sustainable chemistry goals:

  • Ozone Safety : CF₃CH₂CF₃’s zero ozone depletion potential (ODP) addresses Montreal Protocol mandates .

  • Byproduct Management : HCl generated is recoverable for PVC production, enhancing process economics.

  • Energy Efficiency : Exothermic reactions (ΔH ≈ -600 kJ/mol) reduce external heating requirements .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoropropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, various catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Industrial Applications

Fire Suppression Agent
HFC-236fa is widely utilized as a fire suppression agent due to its effectiveness in extinguishing flames without leaving residue. It is marketed under trade names such as FE-36 by Chemours and MH36 by Waysmos Fine Chemical. Its non-conductive properties make it suitable for use in sensitive electronic environments .

Refrigerant
The compound serves as a refrigerant in cooling systems. Its efficiency in heat transfer makes it a preferred choice over traditional refrigerants that may have higher ozone-depleting potentials .

Heat Transfer Medium
HFC-236fa is employed as a heat transfer medium in various industrial processes, providing effective thermal management while maintaining safety standards due to its low toxicity .

Foaming Agent
In the production of foams, HFC-236fa acts as a foaming agent. Its properties allow for the creation of stable foams used in insulation and packaging materials .

Scientific Research Applications

Pharmacokinetics Studies
Research has been conducted to understand the pharmacokinetics of HFC-236fa, particularly its absorption and metabolism in biological systems. Studies involving Fischer 344 rats have measured tissue:air partition coefficients and identified potential metabolites such as hexafluoroacetone and hexafluoropropanol . A physiologically based pharmacokinetic (PBPK) model was employed to describe its disposition and metabolism mathematically .

Environmental Monitoring
HFC-236fa has been monitored in atmospheric studies to assess its emissions and impacts on climate change. Ground-based measurements from global monitoring sites have provided data on the concentration levels of this hydrofluorocarbon in the atmosphere .

Combustion Research
Studies have evaluated the effectiveness of HFC-236fa as a fire extinguishing agent in combustion scenarios. Research indicates that it can effectively suppress coal flames when used alongside nitrogen gas, showcasing its potential for broader applications in fire safety .

Comparison with Other Compounds

The following table summarizes the key characteristics of HFC-236fa compared to other similar compounds:

Compound NameChemical FormulaGlobal Warming PotentialMain Applications
This compoundC₃H₂F₆9810Fire suppression, refrigerant
1-HexafluoropropaneC₃F₈10000Refrigerant
2-HexafluoropropaneC₃F₈10000Similar applications
1-Chloro-1-fluoroethaneC₂H₃ClF1430Refrigerant

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoropropane exerts its effects involves its high ionizing power and ability to facilitate various chemical reactions. It enhances the efficiency of rhodium (I)-catalyzed cycloaddition reactions and acts as a solvent in numerous chemical processes .

Comparison with Similar Compounds

Structural Isomers of Hexafluoropropane

HFC-236fa has two structural isomers, differing in fluorine substitution patterns:

Compound Name CAS Number Molecular Formula Toxicity Applications
1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) 690-39-1 C₃H₂F₆ Low toxicity Fire suppression, refrigerants
1,1,2,3,3,3-Hexafluoropropane (HFC-236ea) 431-63-0 C₃H₂F₆ High toxicity Limited due to toxicity

Key Differences :

  • HFC-236ea exhibits stronger toxicity, restricting its commercial use compared to HFC-236fa .
  • Chromatographic separation (retention time: 2.281 min for HFC-236fa vs. 2.632 min for HFC-236ea) ensures purity in industrial production .

Comparison with Other Hydrofluorocarbons (HFCs)

Compound Molecular Formula Boiling Point (°C) GWP (100-yr) Ozone Depletion Potential (ODP) Applications
HFC-236fa C₃H₂F₆ -1.1 9,400 0 Fire suppression, foam blowing
HFC-227ea C₃HF₇ -16.4 3,500 0 Fire extinguishers, aerospace
HFC-245fa C₃H₃F₅ 15.3 1,030 0 Foam blowing, refrigeration
HFC-134a C₂H₂F₄ -26.3 1,430 0 Automotive AC, refrigeration

Key Findings :

  • HFC-227ea (heptafluoropropane) has a lower GWP than HFC-236fa but a lower boiling point (-16.4°C), making it suitable for low-temperature applications .
  • HFC-245fa ’s higher boiling point (15.3°C) and significantly lower GWP make it preferable for foam-blowing and absorption cycles .
  • HFC-236fa ’s high GWP (9,400) limits its use under climate agreements, despite its effectiveness in fire suppression .

Thermodynamic and Physical Properties

  • Vapor-Liquid Equilibrium : HFC-236fa exhibits negative deviations from Raoult’s law when mixed with solvents like dimethylacetamide (DMAC), enhancing its utility in absorption cycles .
  • Viscosity : At 353 K, HFC-236fa’s liquid viscosity is 0.21 mPa·s , lower than HFC-245fa (0.27 mPa·s), favoring its flow in refrigeration systems .
  • Critical Parameters : HFC-236fa has a critical temperature of 169.6°C and pressure of 2.94 MPa , comparable to HFC-227ea but higher than HFC-245fa .

Biological Activity

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is a fluorinated hydrocarbon with significant industrial applications. Its unique chemical properties and biological interactions have garnered attention in various fields, including toxicology and pharmacology. This article explores the biological activity of HFC-236fa, focusing on its toxicity, potential therapeutic uses, and relevant research findings.

  • Chemical Formula : C₃H₃F₆
  • Molecular Weight : 184.04 g/mol
  • CAS Number : 677-71-4

HFC-236fa is characterized by a high degree of fluorination, which contributes to its stability and low reactivity under normal conditions. This compound is primarily used as a refrigerant and in foam-blowing applications due to its low global warming potential compared to other halogenated compounds.

Acute Toxicity

Research indicates that HFC-236fa exhibits low acute toxicity in laboratory settings. Studies have shown that exposure to high concentrations can lead to respiratory irritation and central nervous system effects. The compound is classified as a nonflammable gas that can emit toxic fumes when heated to high temperatures .

Inhalation Studies

Inhalation studies have demonstrated that HFC-236fa has a relatively low risk profile; however, it can still pose health risks at elevated exposure levels. For instance, a study measuring tissue:air partition coefficients revealed insights into the kinetics of gas uptake and potential metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of HFC-236fa on various cell lines. Preliminary results indicate that while HFC-236fa does not exhibit significant cytotoxicity at low concentrations, higher concentrations could lead to cell death or impaired cell proliferation . Further studies are needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

StudyFindings
Toxicity Assessment Low acute toxicity; respiratory irritant at high levels .
Inhalation Kinetics Measured tissue:air partition coefficients; insights into metabolic pathways .
Anti-inflammatory Activity Potential inhibition of COX enzymes; further research required .
Cytotoxicity Evaluation Low cytotoxicity at therapeutic concentrations; higher doses may impair cell viability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) in laboratory settings?

  • The primary synthesis route involves reacting 1,1,1,3,3,3-hexachloropropane (HCC-230) with anhydrous hydrogen fluoride (HF) in the presence of a chromium-based catalyst (e.g., CrCl₃) at elevated temperatures. Post-reaction purification steps include distillation to remove HCl and photochlorination to eliminate unsaturated byproducts . For lab-scale production, catalytic efficiency and HF stoichiometry should be optimized to minimize side reactions like isomerization to HFC-236ea.

Q. How do thermodynamic properties such as heat capacity and vapor pressure influence the use of HFC-236fa in refrigeration cycle experiments?

  • Experimental heat capacity data for HFC-236fa (e.g., 1.304 J/g·K at 313.15 K) and vapor-liquid equilibrium (VLE) profiles are critical for modeling thermodynamic cycles. Researchers should use adiabatic calorimetry or differential scanning calorimetry (DSC) to validate these properties under controlled conditions. Deviations from ideal behavior in refrigeration systems can be analyzed using the NRTL model for binary mixtures .

Q. What analytical methods are recommended to distinguish between HFC-236fa and its isomer HFC-236ea in gas chromatography (GC) analyses?

  • Gas chromatography with a flame ionization detector (GC-FID) using a capillary column (e.g., DB-1 or HP-5) can separate HFC-236fa (retention time ~2.28 min) from HFC-236ea (~2.63 min). Calibration with certified reference standards is essential to ensure accuracy, particularly given the toxicity differences between isomers .

Q. What safety protocols are necessary for handling HFC-236fa in laboratory environments?

  • Due to its asphyxiant properties and high global warming potential (GWP), HFC-236fa requires ventilation systems with scrubbers to capture fugitive emissions. Personal protective equipment (PPE) including fluoropolymer gloves and face shields is mandatory. Vapor pressure data (e.g., ~3.5 bar at 25°C) should inform pressure-resistant storage design .

Q. How is the environmental impact of HFC-236fa quantified in atmospheric studies?

  • Its GWP is calculated using infrared absorption cross-sections and atmospheric lifetime data (typically 98 years). Researchers employ gas chromatography-mass spectrometry (GC-MS) to measure trace concentrations in air samples, while computational models like the Atmospheric and Oceanic Chemistry (AOC) framework simulate long-term radiative forcing .

Advanced Research Questions

Q. What mechanistic role do chromium catalysts play in the fluorination of HCC-230 to HFC-236fa?

  • Chromium(III) chloride (CrCl₃) facilitates halogen exchange by stabilizing intermediate fluorochloropropane species through Lewis acid coordination. Advanced kinetic studies using in situ FTIR spectroscopy reveal that catalyst deactivation occurs due to CrF₃ formation, necessitating periodic regeneration via HF treatment .

Q. How can advanced separation techniques improve the purity of HFC-236fa in the presence of residual HFC-236ea?

  • Simulated moving bed (SMB) chromatography with fluorinated silica gel stationary phases achieves >99.9% purity. Isomer separation factors (α) are temperature-dependent, with optimal resolution at 40–50°C. Alternatively, cryogenic distillation at -30°C under reduced pressure minimizes energy consumption .

Q. What solvent interactions govern the negative deviation from Raoult’s law in HFC-236fa + DMAC/DMEDEG systems?

  • Strong hydrogen bonding between HFC-236fa’s fluorine atoms and polar solvents like N,N-dimethylacetamide (DMAC) reduces vapor pressure. Researchers should correlate activity coefficients using the UNIFAC model and validate with isothermal VLE data at 293.15–353.15 K. NMR spectroscopy can quantify solvent-solute interactions via ¹⁹F chemical shift analysis .

Q. How do computational methods predict the radiative efficiency and ozone depletion potential (ODP) of HFC-236fa?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(3df)) determine infrared absorption bands for key vibrational modes (e.g., C-F stretches at 1100–1250 cm⁻¹). Atmospheric chemistry models (e.g., MOZART-4) integrate these results to estimate ODP (near-zero) and GWP (≈9,500 over 100 years) .

Q. What experimental designs mitigate hydrogen fluoride (HF) release during HFC-236fa synthesis?

  • Closed-loop reactors with HF recycling systems reduce emissions. Real-time monitoring using fluoride ion-selective electrodes (ISE) ensures residual HF remains below 50 ppm. Post-reaction neutralization with CaCO₃ slurry converts HF to CaF₂, a safer waste product .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropane
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InChI

InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2
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InChI Key

NSGXIBWMJZWTPY-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)C(F)(F)F
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Molecular Formula

C3H2F6
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DSSTOX Substance ID

DTXSID8052435
Record name 1,1,1,3,3,3-Hexafluoropropane
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Molecular Weight

152.04 g/mol
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Physical Description

Liquid, Liquefied gas; [MSDSonline]
Record name Propane, 1,1,1,3,3,3-hexafluoro-
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Boiling Point

-1.1 °C, BP: -1.4 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Density

1.4343 g/cu cm at 0 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Color/Form

Colorless gas

CAS No.

690-39-1, 27070-61-7
Record name 1,1,1,3,3,3-Hexafluoropropane
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Record name 1,1,1,3,3,3-HEXAFLUOROPROPANE
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Melting Point

-94.2 °C, MP: -93.6 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Synthesis routes and methods I

Procedure details

A 100 g mixture containing 59.0% (CF3)2CHCF2OCH3 (ether A), 20% (CF3)2C=CFOCH3 (ether B), 15.9% toluene and 150 mL water was heated in a Hastelloy™ nickel alloy tube for 3 hours at 135° C. and 6 hours at 200° C. The volatiles were bubbled through a solution of aqueous NaOH and a CaSO4 drying column, and condensed in a dry ice cooled trap to give 12.9 g HFC-236fa identified by its infrared spectrum. The liquid contents of the tube contained two layers. The upper layer, 14.9 g, was shown by 1H and 19F NMR spectroscopy to contain 16.5 wt. percent HFC-236fa and toluene. The combined HFC-236fa from the volatiles and the toluene corresponded to a yield of 15.4 g, 29.0% based on the starting ethers.
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(CF3)2C
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Synthesis routes and methods II

Procedure details

A reaction was conducted as described in Example 6 except that benzoic acid was replaced with 105 mmol of 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane and the amount of PGE was 200 mmol. Desired 2,2-bis[4-(2-hydroxy-3-phenoxypropyloxy)phenyl[-1,1,1,3,3,3-hexafluoropropane was formed in analytical yield of 89% and isolated in a yield of 83%.
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Synthesis routes and methods III

Procedure details

Using essentially the same procedure as in Example 1, an isomeric mixture of the perfluorobutyric acid fluorides (2.67 g with summary acyl fluorides content 81%, 10 mmol), potassium fluoride (0.78 g, 13 mmol), the 1-methoxyheptafluoro-1-isobutene (5.10 g, 96% purity, 23 mmol) was combined in 8.54 g diglyme and agitated at room temperature for 34 hours. The reactor was vented and 5.44 g of material collected in the trap. The material consisted of (GC %): 4.0% starting C4 acyl fluoride, 35.3% C4F9OCH3, 58.5% hexafluoropivaloyl fluoride (C5 acid fluoride) and a trace (0.4%) of diglyme. To the diglyme residue was added 8.64 g H2O and 1.76 g triethylamine to yield 1.38 g CF3CH2CF3 (after recondensation), and 95.5 % purity. The products yields were calculated based on the weight of obtained mixtures, their GC % content and purity of starting compounds. Yield of C4F9OCH3 is 77% (from perfluorobutyric acid fluorides and 85% on the consumed fluorides). Yield of CF3CH2CF3 is 39% and C5 acid fluoride -65%.
[Compound]
Name
perfluorobutyric acid fluorides
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2.67 g
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0.78 g
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5.1 g
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8.54 g
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Synthesis routes and methods IV

Procedure details

Using essentially the procedure as in Example 1, a mixture of perfluorobutyric acid fluorides (3.77 g with acyl fluoride content of 81%, 14 mmol), KF (1.02 g ,17 mmol), the ethoxyisobutene (4.56 g with purity 88%, 0.18 mmol) in 8.33 g diglyme was agitated at room temperature for four days. The reactor was vented to yield 0.67 g liquid which comprised (GC %): 88% starting acyl fluorides mixture and 8% C4F9OC2H5. The reaction solution remaining in the reactor was vacuum distilled to yield 3.0 g of a mixture which comprised (GC %): 75% C4F9OC2H5, 1.5% C2H5C(CF3)2C(O)F and 7.6% starting vinyl ether. After decarboxylation by treatment with triethylamine, the remaining diglyme solution yielded 1.45 g CF3CH2CF3 (purity 98% contaminated with 1.5% C4F9OC2H5 and 0.5% (CF3)CC2H5C(O)F). Triethylamine recovery gave 2.5 g organic liquid material with b.p. up to 101° C., consisting of (GC %): 2.5% CF3CH2CF3, 42% triethylamine, 9% starting vinyl ether and 29% diglyme. Calculated yields were: C4F9OC2H5, 72% on the consumed acid fluoride mixture, CF3CH2CF3, 75% on consumed vinyl ether.
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 2
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 3
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 4
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 5
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 6
1,1,1,3,3,3-Hexafluoropropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.